3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Description
Properties
IUPAC Name |
3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-4-5(2)13-7-6(4)8(12)11(9)3-10-7/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDLLCWPVBUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352275 | |
| Record name | 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32973-77-6 | |
| Record name | 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Carbodiimide Precursors
The process begins with the reaction of iminophosphorane (3 ) with aromatic isocyanates in dichloromethane (DCM) under nitrogen at 0–5°C. After 6–12 hours, the solvent is removed, and the crude carbodiimide (4 ) is isolated via precipitation with ether/petroleum ether. For 3-amino derivatives, primary amines such as ammonia or methylamine are introduced at this stage, diverging from the secondary amines typically used in analogous syntheses.
Ring Closure and Functionalization
The carbodiimide intermediate undergoes ring closure in anhydrous ethanol with catalytic sodium ethoxide (EtONa). Stirring for 6–12 hours at room temperature yields the thienopyrimidinone core. Subsequent amination at the 3-position is achieved by substituting secondary amines with primary amines, though this requires careful control of stoichiometry to avoid over-alkylation. For example, using ammonium hydroxide in a 2:1 molar ratio relative to carbodiimide 4 produces the 3-amino derivative in 68–72% yield, as inferred from analogous reactions.
Direct Amination of Preformed Thienopyrimidinones
An alternative route functionalizes preassembled 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, leveraging nucleophilic aromatic substitution.
Substitution at the 3-Position
The unsubstituted nitrogen at position 3 of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one serves as a reactive site for amination. Treatment with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 80°C for 8 hours introduces the amino group with 65% efficiency. This method avoids multi-step synthesis but requires stringent temperature control to prevent ring degradation.
Catalytic Amination Strategies
Palladium-catalyzed cross-coupling has been explored for late-stage amination. Using Pd(OAc)₂/Xantphos as a catalyst system and benzophenone imine as an ammonia surrogate, the 3-position undergoes amination at 100°C in toluene. Subsequent acidic hydrolysis removes the imine protecting group, yielding the free amine. This approach achieves 58–63% overall yield but necessitates specialized catalysts.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for the dominant methods:
The carbodiimide route offers superior yields and purity but demands multi-step synthesis. Direct amination simplifies the process but struggles with byproduct formation, while palladium methods enable regioselectivity at the cost of catalyst expense.
Mechanistic Insights and Optimization
Cyclization Kinetics
In the carbodiimide pathway, the rate-determining step involves nucleophilic attack by the thiophene nitrogen on the carbodiimide carbon. Density functional theory (DFT) studies suggest a activation energy barrier of 28.5 kcal/mol, necessitating prolonged reaction times at ambient temperatures. Microwave-assisted synthesis at 100°C reduces this to 2 hours, boosting yields to 78%.
Solvent Effects
Polar aprotic solvents like DMF accelerate amination but risk hydrolyzing the thienopyrimidinone ring. Ethanol strikes a balance between reaction rate and stability, particularly for base-sensitive intermediates.
Industrial-Scale Considerations
Batch processes using the carbodiimide method have been pilot-tested at 10 kg scales, achieving 70% yield with >99% HPLC purity after recrystallization from ethanol/water. Continuous-flow systems are being explored to enhance throughput, with preliminary data showing 85% conversion in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives, including 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, exhibit promising anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-d]pyrimidine showed significant cytotoxic effects against breast cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antiviral Properties
Another notable application of this compound is its potential antiviral activity. Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit viral replication in vitro.
Data Table: Antiviral Efficacy
Agricultural Applications
The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its unique structure allows it to interact with specific biological pathways in pests while minimizing harm to non-target organisms.
Case Study : A field trial conducted on tomato plants treated with formulations containing thieno[2,3-d]pyrimidine derivatives showed reduced pest populations and increased yield compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cell membrane integrity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Uniqueness
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including data from case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.26 g/mol. Its structure features a thieno-pyrimidine core that is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's role as a potential inhibitor of Pim-1 kinase, an important target in cancer therapy due to its overexpression in various malignancies. In a study evaluating several pyridothienopyrimidinone derivatives, compounds were synthesized and assessed for their Pim-1 inhibitory activity. The most potent derivatives showed IC50 values ranging from 1.18 to 8.83 μM against Pim-1, indicating significant anticancer potential .
Table 1: IC50 Values of Selected Compounds Against Pim-1 Kinase
| Compound | IC50 (μM) |
|---|---|
| 7a | 1.18 |
| 7d | 1.38 |
| 6c | 4.62 |
| 9 | 4.18 |
| 8b | 8.83 |
Anti-inflammatory Activity
The compound's derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited potent inhibition of COX-2 enzyme activity, which is critical in the inflammatory response. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .
Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives Against COX-2
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound's ability to inhibit Pim-1 kinase disrupts cancer cell proliferation pathways.
- COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.
Case Studies
In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). These studies suggest that the compound could serve as a lead for developing new anticancer agents.
Q & A
Q. What are the common synthetic routes for 3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?
The core structure is synthesized via cyclization of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with cyanamide under acidic conditions (e.g., concentrated HCl at 45°C for 12 hours). Subsequent functionalization at the 2-position involves reactions with reagents like trifluoromethylbenzoyl chloride in DMF using NaH as a base . Derivatives with alkylamino or aryl groups are synthesized via carbodiimide intermediates and base-catalyzed cyclization (e.g., NaOEt in toluene) .
Q. What spectroscopic methods are critical for characterizing novel derivatives?
Q. What in vitro assays are recommended for evaluating COX-2 inhibitory activity?
Use human recombinant COX-2 and COX-1 enzymes with indomethacin as a positive control. Test compounds at 10–100 μM concentrations to determine IC50 values. Calculate selectivity indices (SI = COX-1 IC50/COX-2 IC50). For example, compound 5 (parafluorophenyl derivative) showed COX-2 IC50 = 42.19 μM and SI = 4.81 .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 2-substituted derivatives be addressed?
Base-catalyzed cyclization (e.g., NaOEt) favors functionalization at the arylamino group over alkylamino groups due to the higher acidity of –NHAr. This minimizes isomer formation, as confirmed by NMR and X-ray crystallography .
Q. What computational strategies optimize the design of VEGFR-2 inhibitors based on this scaffold?
Molecular hybridization combines the thienopyrimidinone core with 1,3,4-oxadiazole spacers and hydrophobic tails. Docking studies (e.g., Glide SP) and 100-ns MD simulations assess binding stability in VEGFR-2's hinge region, DFG motif, and allosteric pocket .
Q. How should researchers resolve contradictions in biological activity data across derivatives?
Pair in vitro data (e.g., IC50) with molecular docking to identify binding variations. For instance, compound 5’s parafluorophenyl group forms halogen bonds with COX-2’s Tyr385, while bulkier groups cause steric hindrance .
Q. Why do fungicidal activities vary among derivatives with minor structural changes?
Substituent hydrophobicity impacts fungal membrane penetration. Dialkylamino groups (e.g., dihexyl in 6d) enhance activity against Fusarium oxysporum (100% inhibition at 50 mg/L) compared to less lipophilic morpholino analogs .
Q. How can this scaffold be repurposed for targeting mPGES-1 in inflammation?
Introduce 2-aryl substituents (e.g., quinazolin-4-one hybrids) to improve mPGES-1 inhibition. Electron-withdrawing groups on the aryl ring enhance potency by 3–5-fold compared to unsubstituted analogs .
Q. What statistical methods analyze dose-response data in enzyme inhibition studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit data to log(inhibitor) vs. response models. Apply the Cheng-Prusoff equation to convert IC50 to Ki values, accounting for substrate concentration and Km .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
